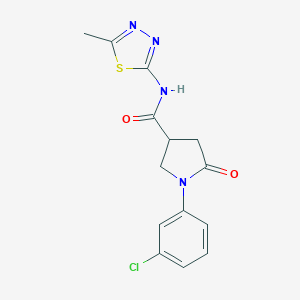
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a thiadiazole derivative and has been studied for its potential applications in various fields, including medicinal chemistry and drug development.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been proposed that this compound may interfere with cellular signaling pathways, leading to its observed anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit significant biochemical and physiological effects. Studies have reported that this compound possesses potent antimicrobial activity against various bacterial and fungal strains. Moreover, it has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to exhibit significant anticancer activity, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities, making it an attractive candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, highlighting the need for careful dose optimization in lab experiments.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential toxicity and safety of this compound are needed to facilitate its translation into clinical use.
合成法
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide to form 5-methyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-chloro-1-phenylpropan-1-one to form the final product.
科学的研究の応用
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug development. Several studies have reported that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer activities. Moreover, it has been shown to possess potent inhibitory effects against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
特性
分子式 |
C14H13ClN4O2S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-17-18-14(22-8)16-13(21)9-5-12(20)19(7-9)11-4-2-3-10(15)6-11/h2-4,6,9H,5,7H2,1H3,(H,16,18,21) |
InChIキー |
USZJYBRZRCJZOG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)


![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)